5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group, a pyridine ring, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the thiophene-2-carboxylic acid is reacted with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Pyridine Ring: The pyridine ring is incorporated through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the thiophene carboxamide.
Addition of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced via a reductive amination reaction, where the pyridine derivative is reacted with tetrahydropyran-4-carboxaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often employ bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide: Lacks the tetrahydropyran moiety.
5-chloro-N-(pyridin-2-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide: Has a different position of the pyridine ring.
5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-chloro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydropyran moiety, in particular, may enhance its solubility and bioavailability, making it a more effective candidate for various applications compared to similar compounds.
Properties
IUPAC Name |
5-chloro-N-[oxan-4-yl(pyridin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c17-14-4-3-13(22-14)16(20)19-15(11-5-8-21-9-6-11)12-2-1-7-18-10-12/h1-4,7,10-11,15H,5-6,8-9H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSWBAMTXGCQNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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